REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]#[N:10].[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24].C>C(O)C>[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24].[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:9]#[N:10] |f:4.5|
|
Name
|
|
Quantity
|
13.36 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
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NC(CO)(CO)CO
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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is heated
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Type
|
TEMPERATURE
|
Details
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to reflux for about one half hour
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Type
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TEMPERATURE
|
Details
|
to cool to about room temperature
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
reduced to a volume of about 45 ml at a temperature below 60°
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Type
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TEMPERATURE
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Details
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The solution is heated to about 50°-55°
|
Type
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ADDITION
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Details
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100 ml of toluene is slowly added over a period of about one half hour
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Type
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TEMPERATURE
|
Details
|
the resulting mixture is slowly cooled to about 15° over a period of one hour
|
Duration
|
1 h
|
Type
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STIRRING
|
Details
|
stirred at 15° about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline product is collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried at 70°-80° under low vacuum for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CO)CO.CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |